N-(2,6-dichlorophenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide
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Overview
Description
N-(2,6-dichlorophenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dichlorophenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide typically involves the reaction of 2,6-dichloroaniline with a triazole derivative under specific conditions. The reaction may require the use of a base, such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This might include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dichlorophenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions might involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium hydroxide in water, potassium carbonate in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
N-(2,6-dichlorophenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or antifungal properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of agrochemicals or other industrial products.
Mechanism of Action
The mechanism of action of N-(2,6-dichlorophenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors that are crucial for the biological activity of the compound. The triazole ring is known to interact with various biological molecules, potentially inhibiting or modulating their function.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: Another triazole derivative used as an antifungal agent.
Itraconazole: A triazole compound with broad-spectrum antifungal activity.
Voriconazole: Known for its effectiveness against a wide range of fungal infections.
Uniqueness
N-(2,6-dichlorophenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide is unique due to its specific substitution pattern and the presence of both dichlorophenyl and triazole moieties. This combination may confer distinct biological activities and chemical reactivity compared to other triazole derivatives.
Properties
IUPAC Name |
N-(2,6-dichlorophenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N4OS/c11-6-2-1-3-7(12)9(6)15-8(17)4-18-10-13-5-14-16-10/h1-3,5H,4H2,(H,15,17)(H,13,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVLLWHWEQIYLQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NC(=O)CSC2=NC=NN2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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